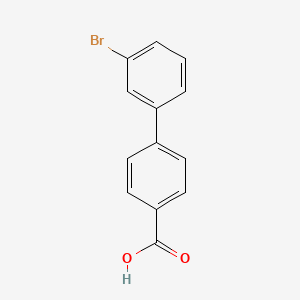

4-(3-bromophenyl)benzoic Acid

Übersicht

Beschreibung

4-(3-bromophenyl)benzoic acid is a brominated benzoic acid derivative that is of interest due to its potential applications in various fields, including organic synthesis and materials science. While the provided papers do not directly discuss 4-(3-bromophenyl)benzoic acid, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related brominated benzoic acid derivatives often involves halogenation reactions, as seen in the synthesis of 4'-bromobiphenyl-4-carboxylic acid using 4-bromodiphenyl as the starting material through acetylation and haloform reactions . Similarly, the synthesis of other brominated aromatic compounds, such as 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, involves copper-catalyzed cross-coupling reactions . These methods suggest that the synthesis of 4-(3-bromophenyl)benzoic acid could also be achieved through similar halogenation and coupling strategies.

Molecular Structure Analysis

The molecular structure and geometry of brominated benzoic acid derivatives can be optimized using computational methods such as density functional theory (DFT), as demonstrated in the studies of 4-bromo-3-(methoxymethoxy) benzoic acid . These studies often include vibrational analysis through Raman and infrared spectroscopy to confirm the molecular structure . The presence of the bromine atom can influence the electronic properties of the molecule, leading to interesting reactivity and interaction patterns.

Chemical Reactions Analysis

Brominated aromatic compounds are known to participate in various chemical reactions, particularly in cross-coupling reactions due to the presence of the bromine atom, which can act as a good leaving group . The reactivity of such compounds can be predicted using descriptors like ionization energy, hardness, and electrophilicity . These parameters can be altered by the solvent, as shown in the study of 4-bromo-3-(methoxymethoxy) benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives can be characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry . The solubility and behavior in different solvents can be studied using UV-VIS spectroscopy, which can reveal information about acid-base dissociation and tautomerism in solution . The introduction of a bromine atom can also affect the crystal structure and intermolecular interactions, as seen in the comparison of crystal structures of bromo-hydroxy-benzoic acid derivatives .

Wissenschaftliche Forschungsanwendungen

-

Biological Activities of Pyrazoline Derivatives

- Field : Biological Chemistry

- Application : A pyrazoline derivative that includes a 4-bromophenyl group has been synthesized and studied for its biological activities . This compound was tested on rainbow trout alevins, Oncorhynchus mykiss .

- Methods : The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

- Results : The results of this study are not explicitly mentioned in the source .

-

Antifungal Activity of Salicylanilides and Their Esters

- Field : Medicinal Chemistry

- Application : Salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which is structurally similar to 4-(3-bromophenyl)benzoic Acid, have been synthesized and tested for their antifungal activity .

- Methods : The compounds were assayed in vitro against eight fungal strains .

- Results : The antifungal activity of these compounds was not uniform, and moulds showed a higher susceptibility than yeasts .

-

Synthesis of Eprosartan

- Field : Pharmaceutical Chemistry

- Application : 4-(Bromomethyl)benzoic acid, which is structurally similar to 4-(3-bromophenyl)benzoic Acid, is used as an intermediate in the synthesis of eprosartan, an antihypertensive agent .

- Methods : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : The outcomes of this application are not explicitly mentioned in the source .

-

Neurotoxic Potentials of Pyrazoline Derivative

- Field : Neurobiology

- Application : A newly synthesized pyrazoline derivative that includes a 4-bromophenyl group has been studied for its neurotoxic potentials . This compound was tested on rainbow trout alevins, Oncorhynchus mykiss .

- Methods : The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

- Results : The results of this study are not explicitly mentioned in the source .

-

Extraction of Nonylphenol Polyethoxy Carboxylates

- Field : Environmental Chemistry

- Application : 4-Bromophenylacetic acid, which is structurally similar to 4-(3-bromophenyl)benzoic Acid, was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .

- Methods : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : The outcomes of this application are not explicitly mentioned in the source .

- Thermo Data Engine (TDE) for Pure Compounds

- Field : Physical Chemistry

- Application : 4-Bromobenzoic acid, which is structurally similar to 4-(3-bromophenyl)benzoic Acid, is used in the Thermo Data Engine (TDE) for pure compounds .

- Methods : The specific methods of application or experimental procedures are not mentioned in the source .

- Results : The outcomes of this application are not explicitly mentioned in the source .

Eigenschaften

IUPAC Name |

4-(3-bromophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCQIXZSVVFEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408387 | |

| Record name | 4-(3-bromophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-bromophenyl)benzoic Acid | |

CAS RN |

5737-83-7 | |

| Record name | 4-(3-bromophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Bromo-biphenyl-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)

![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)

acetate](/img/structure/B1335835.png)